molecular formula C8H10BN3O2 B2534405 {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid CAS No. 2346513-09-3

{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid

カタログ番号: B2534405
CAS番号: 2346513-09-3
分子量: 191
InChIキー: CASDQECTTBVJBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid is a useful research compound. Its molecular formula is C8H10BN3O2 and its molecular weight is 191. The purity is usually 95%.
BenchChem offers high-quality {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(3-ethylimidazo[4,5-b]pyridin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BN3O2/c1-2-12-5-11-7-3-6(9(13)14)4-10-8(7)12/h3-5,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASDQECTTBVJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N=C1)N(C=N2)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Topic: Potential Biological Activity of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The convergence of privileged scaffolds and reactive functional groups represents a cornerstone of modern medicinal chemistry. This guide explores the therapeutic potential of compounds derived from the {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid framework. We dissect the synergistic rationale behind combining the imidazo[4,5-b]pyridine core, a known purine isostere with demonstrated kinase affinity, and the boronic acid moiety, a versatile "warhead" capable of forming reversible covalent interactions with key enzymatic residues. This document provides a comprehensive roadmap for the synthesis, target identification, and biological evaluation of these molecules. Detailed, self-validating protocols for cytotoxicity, kinase inhibition, and cellular mechanism-of-action studies are presented, underpinned by an evidence-based discussion of experimental design. The objective is to equip drug development professionals with a robust framework to unlock the potential of this promising class of compounds.

The Strategic Convergence: A Rationale for Design

The design of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid is not arbitrary; it is a deliberate fusion of two moieties with proven track records in drug discovery.

The Imidazo[4,5-b]pyridine Scaffold: A Purine Mimic and Kinase Hinge-Binder

The imidazo[4,5-b]pyridine core is a heterocyclic system structurally analogous to naturally occurring purines.[1] This mimicry allows it to function as an effective competitor for the ATP-binding site of a vast array of enzymes, most notably protein kinases.[2][3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] Derivatives of this scaffold have been successfully developed as potent inhibitors of key kinases such as B-Raf and Aurora kinases, demonstrating its utility as a "hinge-binding" motif that anchors the inhibitor within the enzyme's active site.[6][7] Its broad biological activity profile also includes anticancer, antiviral, and antimicrobial properties, making it a privileged scaffold in medicinal chemistry.[8][9][10]

The Boronic Acid Warhead: A Reversible Covalent Inhibitor

Boronic acids have emerged as a powerful class of functional groups in drug design, culminating in several FDA-approved drugs like the proteasome inhibitor bortezomib (Velcade®).[11][12] The unique feature of the boronic acid group is its boron atom, which possesses an empty p-orbital, making it electrophilic. This allows it to form a reversible covalent bond with biological nucleophiles, particularly the hydroxyl groups of serine and threonine residues commonly found in the active sites of enzymes like proteases and kinases.[13][14] This ability to form a stable, yet reversible, tetrahedral boronate adduct often translates into high potency and prolonged target engagement compared to non-covalent inhibitors.[15][16]

The Synergistic Hypothesis

The combination of these two moieties generates a compelling therapeutic hypothesis: the imidazo[4,5-b]pyridine core acts as a high-affinity "guidance system," directing the molecule to the ATP-binding pocket of specific kinases. Simultaneously, the strategically positioned boronic acid at the 6-position functions as a "warhead," forming a reversible covalent bond with a nearby serine or threonine residue, thereby achieving potent and selective enzyme inhibition.

Synthetic Strategy and Precursor Development

A robust and flexible synthetic route is paramount for generating the target compound and its analogues for structure-activity relationship (SAR) studies. A logical approach involves the late-stage introduction of the boronic acid moiety via a palladium-catalyzed cross-coupling reaction.

Retrosynthetic Analysis

The primary disconnection is at the C-B bond, suggesting a Suzuki-Miyaura cross-coupling reaction between a halogenated imidazopyridine precursor and a diboron reagent. The imidazopyridine core itself can be constructed via condensation of a substituted diaminopyridine.

G Target {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid (Target Molecule) Precursor1 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine (Halogenated Precursor) Target->Precursor1  Hydrolysis Reagent1 Bis(pinacolato)diboron (Boron Source) Precursor1->Reagent1  Suzuki-Miyaura  Coupling Precursor2 6-Bromo-3H-imidazo[4,5-b]pyridine Precursor1->Precursor2  N-Alkylation Reagent2 Ethyl Iodide (Alkylating Agent) Precursor2->Reagent2 Precursor3 5-Bromo-2,3-diaminopyridine Precursor2->Precursor3  Condensation/  Cyclization Reagent3 Triethyl Orthoformate (Cyclizing Agent) Precursor3->Reagent3 G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Deconvolution cluster_2 Tier 3: Cellular Mechanism of Action cluster_3 Tier 4: Alternative Hypotheses A Protocol 3.1: General Cytotoxicity Assay (MTT) vs. Cancer Cell Panel A_Outcome Identify sensitive cell lines Establish baseline potency (GI50) A->A_Outcome B Protocol 3.2: In Vitro Kinase Inhibition Assay (Broad Kinome Panel) A_Outcome->B B_Outcome Identify specific kinase targets Determine IC50 values B->B_Outcome C Protocol 3.3: Western Blot Analysis B_Outcome->C C_Outcome Confirm target engagement in cells (e.g., p-Substrate reduction) C->C_Outcome D Protocol 3.4: 20S Proteasome Inhibition Assay E Protocol 3.5: Antibacterial MIC Assay G Aurora Aurora Kinase Histone Histone H3 (Substrate) Aurora->Histone Phosphorylates Compound {3-Ethylimidazo[4,5-b]pyridin-6-yl} boronic acid Compound->Aurora Inhibits pHistone Phosphorylated Histone H3 CellCycle Mitotic Progression pHistone->CellCycle

Sources

Solubility profile of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid in Organic Solvents

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic applications. When functionalized with a boronic acid group, these molecules become powerful building blocks, primarily for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular architectures. The solubility of these intermediates, specifically {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid, is a critical yet often undocumented parameter that dictates reaction efficiency, purification strategies, and ultimately, the feasibility of a synthetic route.

This technical guide addresses the current literature gap by providing a comprehensive framework for determining and understanding the solubility of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid. Rather than presenting non-existent pre-determined data, we empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate this crucial data in-house. We delve into the physicochemical properties that influence solubility, the inherent challenges associated with boronic acids, and provide a robust, step-by-step workflow for accurate solubility measurement and analysis.

Introduction: The Synthetic & Pharmaceutical Context

The fusion of an imidazole and a pyridine ring creates the imidazo[4,5-b]pyridine system, an aza-analog of purine that is of significant interest to medicinal chemists.[1][2] This heterocyclic core is present in compounds explored for their anticancer and antimicrobial activities.[3][4] The introduction of a boronic acid moiety at the 6-position transforms the molecule into a versatile synthetic intermediate.

Boronic acids and their corresponding esters are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] Understanding the solubility of a specific boronic acid like {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid is paramount for:

  • Reaction Optimization: Ensuring the substrate is fully dissolved in the reaction solvent is key to achieving optimal reaction kinetics and yields.

  • Purification: Knowledge of solubility in various solvents informs the choice of systems for crystallization, precipitation, and chromatography.

  • Formulation: For compounds intended for biological screening, solubility in relevant delivery solvents is a prerequisite.

Core Physicochemical Principles & Expected Solubility Behavior

The solubility of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid is governed by a balance of competing structural features:

  • The Imidazo[4,5-b]pyridine Core: This bicyclic aromatic system is inherently polar and capable of hydrogen bonding, suggesting favorable interactions with polar solvents.

  • The Ethyl Group: The 3-ethyl substituent adds a degree of lipophilicity, which may enhance solubility in less polar organic solvents compared to an unsubstituted analogue.

  • The Boronic Acid Group (-B(OH)₂): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar protic solvents but also introduces significant complexity.

A major challenge in determining the solubility of boronic acids is their propensity to undergo reversible, concentration-dependent dehydration to form cyclic trimeric anhydrides, known as boroxines.[8] These boroxines are significantly less polar and generally less soluble than their monomeric acid counterparts, which can lead to inconsistent or artificially low solubility measurements.[8]

Caption: Boronic Acid ⇌ Boroxine Equilibrium.

Based on these principles, we can predict a general solubility trend:

  • High Solubility: In polar aprotic solvents like DMF, DMAc, and DMSO, and polar protic solvents like methanol and ethanol.

  • Moderate Solubility: In ethers (THF, 2-MeTHF, Dioxane) and ketones (Acetone, MEK), which are excellent solvents for many boronic acids.[5][6]

  • Low to Negligible Solubility: In nonpolar hydrocarbon solvents (Hexane, Heptane, Toluene) and chlorinated solvents (Dichloromethane).[5][6]

A Validated Protocol for Experimental Solubility Determination

This section provides a detailed workflow based on the widely accepted isothermal equilibrium method. This method involves generating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solid.

Materials and Reagents
  • Analyte: {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid (ensure purity is characterized prior to use).

  • Solvents: A range of analytical or HPLC-grade organic solvents.

  • Equipment: Analytical balance, vials with screw caps, thermostatically controlled shaker or agitator, centrifuge, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.

  • Analytical Instrument: HPLC system with a UV detector (e.g., PDA or DAD).

Table 1: Recommended Organic Solvents for Initial Screening

Solvent Class Example Solvents Polarity Index Primary Interaction
Alcohols Methanol, Ethanol 5.1, 4.3 H-Bonding, Polar
Ketones Acetone 5.1 Dipole-Dipole
Ethers Tetrahydrofuran (THF) 4.0 H-Bond Acceptor
Esters Ethyl Acetate 4.4 Dipole-Dipole
Nitriles Acetonitrile 5.8 Dipole-Dipole
Amides N,N-Dimethylformamide (DMF) 6.4 H-Bond Acceptor, Polar

| Hydrocarbons | Toluene, Heptane | 2.4, 0.1 | Nonpolar / van der Waals |

Experimental Workflow Diagram

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Arylation of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid scaffold represents a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., p38 MAP kinase, Aurora kinase). However, this substrate presents a "perfect storm" of challenges for medicinal chemists:

  • Electronic Deficiency: The fused pyridine ring renders the C6-position electron-deficient, slowing the rate of transmetallation relative to electron-rich aryl boronic acids.

  • Protodeboronation Sensitivity: Like many 3-pyridyl boronic acid analogs, this substrate is prone to hydrolytic C-B bond cleavage under basic conditions, a side reaction that competes directly with the desired cross-coupling.

  • Catalyst Poisoning: The N1 and N4 (pyridine) nitrogens are Lewis basic and can competitively coordinate to the Palladium center, displacing labile ligands and arresting the catalytic cycle.

This guide moves beyond "standard" Suzuki conditions to provide a kinetically optimized protocol designed to outcompete protodeboronation while maintaining high catalyst turnover.

Mechanistic Insight & Critical Parameters

To succeed, we must manipulate the catalytic cycle to favor Transmetallation (Path A) over Protodeboronation (Path B) .

The Competition: Product vs. Byproduct
  • Path A (Desired): The boronate species transfers the heteroaryl group to the Pd(II)-Ar complex. This requires a base to activate the boron (forming a boronate [Ar-B(OH)3]-), but the base must not be so aggressive as to accelerate hydrolysis.

  • Path B (Undesired): Water/Base attack the C-B bond, releasing the unsubstituted 3-ethylimidazo[4,5-b]pyridine. This is irreversible.

Optimization Drivers
ParameterRecommendationRationale
Ligand XPhos or SPhos Bulky, electron-rich biaryl phosphines facilitate oxidative addition (of the aryl halide) and, crucially, create a steric environment that prevents the imidazopyridine nitrogens from poisoning the Pd center.
Catalyst Source Pd-Precatalysts (G3/G4) Use Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3) rather than Pd(PPh3)4. These generate the active monoligated Pd(0) species immediately, essential for reacting before the boronic acid degrades.
Base K3PO4 (Tribasic Potassium Phosphate)Provides a buffering effect.[1] Unlike Carbonates (K2CO3), phosphates often maintain a pH profile that supports transmetallation while minimizing base-catalyzed deboronation.
Solvent System THF:Water (4:1) or n-Butanol A biphasic system (THF/H2O) allows phase-transfer catalysis. Alternatively, alcoholic solvents like n-Butanol facilitate the solubility of the polar boronic acid without requiring excessive water.

Visualization: Catalytic Cycle & Failure Modes

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Ar-X Poisoning FAILURE MODE: Catalyst Poisoning (Pd-N coordination) Pd0->Poisoning Substrate N-Coordination TransMet Transmetallation [L-Pd(II)-Ar-Het] OxAdd->TransMet Activated Boronate BoronAct Boron Activation [Het-B(OH)3]- BoronAct->TransMet Path A (Fast) Deboronation FAILURE MODE: Protodeboronation (Hydrolysis of C-B bond) BoronAct->Deboronation Path B (Slow Transmetallation) RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 1: The Suzuki-Miyaura cycle for imidazopyridines. Success depends on accelerating Path A (Transmetallation) to outrun Path B (Deboronation) and preventing Catalyst Poisoning.

Experimental Protocols

Protocol A: The "High-Fidelity" Method (Recommended)

Best for coupling with electron-neutral or electron-rich aryl chlorides/bromides.

Reagents:

  • Substrate: {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid (1.2 equiv)

  • Coupling Partner: Aryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2-4 mol%)

  • Base: K3PO4 (2.0 - 3.0 equiv)

  • Solvent: THF : Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), XPhos Pd G3 (0.02 equiv), and K3PO4 (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed THF and degassed Water (4:1 ratio) via syringe. Concentration should be 0.1 M to 0.2 M with respect to the halide.

  • Reaction: Place in a pre-heated block at 60°C .

    • Note: Start at 60°C. Only increase to 80°C if conversion is <50% after 2 hours. High temperatures accelerate deboronation.

  • Monitoring: Monitor by LCMS at 1 hour. Look for the product mass and the specific mass of the deboronated byproduct (3-ethylimidazo[4,5-b]pyridine).

  • Workup: Once complete, dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH or EtOAc/Hexanes). The product is likely basic; consider using amine-functionalized silica if streaking occurs.

Protocol B: The "Stabilized" Method (For Labile Substrates)

Use this if Protocol A results in >20% protodeboronation.[1]

Concept: Convert the boronic acid in situ to a more stable species or use a solvent system that minimizes hydrolysis.

Reagents:

  • Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Dioxane : Water (10:1) or Anhydrous DMF (if strictly anhydrous conditions are needed, though Suzuki usually requires trace water).

Modifications:

  • Pre-activation: If the boronic acid is extremely unstable, consider stirring it with Pinacol (1.2 equiv) and MgSO4 in THF for 1 hour prior to adding the catalyst/base/halide.[1] This generates the Pinacol Ester in situ, which releases the active species more slowly.

  • Temperature: Run at 80-90°C . Pd(dppf)Cl2 is more thermally stable but less active than XPhos Pd G3.

Workflow Visualization

Workflow Setup Setup: Charge Solids (Ar-X, Boronic Acid, Base, Cat) Evacuate/Backfill N2 Solvent Solvent Addition: Degassed THF/H2O (0.1 M) Setup->Solvent Reaction Reaction: 60°C, 1-4 Hours LCMS Check @ 1h Solvent->Reaction Reaction->Reaction Incomplete (+ Time/Temp) Quench Workup: Dilute EtOAc Wash H2O/Brine Reaction->Quench Conversion >95% Purify Purification: Flash Column (DCM/MeOH) Quench->Purify

Figure 2: Standard experimental workflow for bench-scale synthesis.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Low Conversion, High Starting Material Catalyst poisoning or inactivity.Switch to XPhos Pd G3 or SPhos Pd G3 . Increase catalyst loading to 5 mol%.
High Deboronated Byproduct Protodeboronation is faster than coupling.1. Lower temperature (40-50°C).2. Switch base to K3PO4 or KF .3. Add coupling partner in excess (1.5 equiv) instead of boronic acid.
Homocoupling of Aryl Halide Oxygen present in system.Degas solvents more thoroughly (sparge with Argon for 15 min).
Product Streaking on Column Interaction with Silica.Add 1% Triethylamine (TEA) or NH4OH to the eluent. Use C18 reverse phase if necessary.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

    • Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Hetero
    • Source:Journal of the American Chemical Society / ACS Public
    • URL:[Link] (Generalized precedent for heteroaryl coupling).

  • Instability of Pyridyl Boronic Acids

    • Title: Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions.
    • Source:Tetrahedron / ResearchG
    • URL:[Link]

  • Buchwald Precatalysts (XPhos Pd G3)

    • Title: Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.
    • Source:N
    • URL:[Link]

  • Imidazo[4,5-b]pyridine Scaffold Synthesis

    • Title: Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.[3]

    • Source:Molecules / PMC.
    • URL:[Link]

Sources

Using {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid in Medicinal Chemistry

Executive Summary

{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid is a high-value heterocyclic building block designed for the synthesis of "privileged scaffold" libraries. As a bioisostere of purine, the imidazo[4,5-b]pyridine core is ubiquitous in kinase inhibitors (e.g., Aurora, p38 MAP), GPCR ligands, and anti-infectives. The presence of the boronic acid moiety at the C6 position allows for rapid late-stage diversification via Suzuki-Miyaura cross-coupling, while the N3-ethyl group provides critical solubility and hydrophobic pocket occupancy often required for ATP-competitive inhibition.

This guide details the physicochemical profile, handling requirements, and optimized reaction protocols to maximize yield and prevent common failure modes such as protodeboronation.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid
CAS Number 1218935-60-2
Molecular Formula C₈H₁₀BN₃O₂
Molecular Weight 191.00 g/mol
Core Scaffold Imidazo[4,5-b]pyridine (1-Deazapurine analog)
Key Substituents Boronic acid (C6), Ethyl group (N3)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2]
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Critical Handling & Stability (Expertise & Experience)

The Boroxine Equilibrium: Like many heteroaryl boronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine). This is not a degradation product but a dehydration state.

  • Observation: NMR may show broadened peaks or multiple species.

  • Action: Do not discard. The monomer regenerates instantly upon addition of aqueous base during coupling reactions.

Protodeboronation Risk: The C6 position of imidazo[4,5-b]pyridine is electronically linked to the pyridine nitrogen. While more stable than C2-boronic acids, C6-boronic acids are susceptible to hydrolytic deboronation (loss of B(OH)₂ replaced by H) under high heat or prolonged exposure to strong bases.

  • Prevention:[3] Use mild bases (K₃PO₄ or Cs₂CO₃) rather than strong hydroxides. Avoid reflux temperatures >100°C for extended periods; prefer microwave irradiation for shorter reaction times.

Strategic Applications & Protocols

Workflow Logic: Reaction Optimization

The following decision tree illustrates the logic for selecting reaction conditions based on the coupling partner's electronics.

ReactionLogic Input Coupling Partner (R-X) Type1 Electron-Deficient Aryl Halide (e.g., 4-CN-Ph-Br) Input->Type1 Type2 Electron-Rich/Steric Aryl Halide (e.g., 2-OMe-Ph-Cl) Input->Type2 Type3 Heteroaryl Halide (e.g., Chloropyridine) Input->Type3 Cond1 Protocol A: Pd(dppf)Cl2 • DCM Na2CO3, Dioxane/H2O Type1->Cond1 Standard Cond2 Protocol B: XPhos Pd G2 K3PO4, THF/H2O Type2->Cond2 High Activity Cond3 Protocol C: Pd2(dba)3 + PCy3 K3PO4, Dioxane (Anhydrous) Type3->Cond3 Prevent Poisoning

Figure 1: Decision matrix for optimizing Suzuki-Miyaura coupling conditions based on electrophile properties.

Protocol A: Standard Suzuki-Miyaura Coupling (High Throughput)

Best for: Reacting with aryl bromides or iodides lacking significant steric hindrance.

Materials:

  • {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)[4]

  • Catalyst: Pd(dppf)Cl₂[2] · CH₂Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Procedure:

  • Charge: In a microwave vial, combine the boronic acid, aryl halide, and Pd catalyst.

  • Solvate: Add 1,4-Dioxane (concentration 0.1 M relative to halide).

  • Activate: Add the aqueous Na₂CO₃ solution.

  • Degas: Sparge with Argon for 2 minutes or purge/backfill ×3.

  • React: Heat to 90°C for 4–12 hours (conventional) or 100°C for 30 mins (microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Flash chromatography (typically MeOH/DCM gradients due to the polarity of the imidazopyridine).

Protocol B: "Difficult" Coupling (Sterically Hindered/Unstable)

Best for: Electron-rich chlorides or when protodeboronation is observed in Protocol A.

Materials:

  • Catalyst: XPhos Pd G2 (Pre-catalyst) (2–5 mol%)

  • Base: K₃PO₄ (anhydrous, finely ground, 3.0 equiv)

  • Solvent: THF or n-Butanol (degassed)

Procedure:

  • Dry Setup: Flame-dry the reaction vessel under Argon.

  • Charge: Add boronic acid (1.5 equiv), halide (1.0 equiv), base, and catalyst.

  • Solvate: Add solvent (0.1 M).

  • React: Heat to 80°C. Monitor by LCMS every hour.

    • Note: The use of anhydrous K₃PO₄ significantly reduces the rate of protodeboronation compared to aqueous carbonate bases.

Medicinal Chemistry Context

This building block is specifically engineered to target the ATP-binding pocket of kinases. The imidazo[4,5-b]pyridine core mimics the adenine ring of ATP.

Structure-Activity Relationship (SAR) Implications:

  • N3-Ethyl: Projects into the solvent-exposed region or a hydrophobic sub-pocket (e.g., the ribose binding pocket), improving cellular permeability compared to the naked N-H analog.

  • C6-Aryl (via Boronic Acid): This vector typically targets the "gatekeeper" residue or the hydrophobic back-pocket (Selectivity Pocket). Varying the coupling partner here is the primary method for tuning selectivity between kinase families (e.g., Aurora vs. CDK).

SAR_Map Core Imidazo[4,5-b]pyridine (Adenine Bioisostere) N3 N3-Ethyl Group Core->N3 C6 C6-Boronic Acid (Coupling Site) Core->C6 Func1 Solubility & Permeability N3->Func1 Func2 Gatekeeper Residue Interaction C6->Func2 Func3 Selectivity Tuning (Library Diversity) C6->Func3

Figure 2: SAR map highlighting the functional role of the N3-ethyl and C6-boronic acid moieties.

References

  • Bavetsias, V., et al. (2010). "Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: Structure-activity relationship studies and in vivo evaluation." Journal of Medicinal Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

  • Jarmoni, K., et al. (2024).[5][6] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.

  • Shelke, R. N., et al. (2017).[7] "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[7]

  • Organic Chemistry Portal. "Suzuki Coupling - Reaction Conditions and Catalysts."

Sources

Application Notes and Protocols for the Strategic Functionalization of the 3-Ethylimidazo[4,5-b]pyridine Scaffold at the C-6 Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, largely owing to its structural resemblance to naturally occurring purines.[1][2][3] This similarity allows molecules built on this framework to interact with a wide array of biological targets, particularly protein kinases, making them privileged structures in drug discovery.[1][4] The development of novel therapeutic agents, from oncology to antiviral research, frequently leverages this heterocyclic system.[4][5]

Functionalization of the imidazo[4,5-b]pyridine core is critical for modulating its physicochemical properties and biological activity. The C-6 position, in particular, offers a strategic vector for modification. Alterations at this site can significantly influence kinase selectivity, potency, and pharmacokinetic profiles.[4][6] This guide provides a detailed technical overview and actionable protocols for the targeted functionalization of the C-6 position of 3-ethylimidazo[4,5-b]pyridine, with a focus on robust and versatile palladium-catalyzed cross-coupling methodologies.

Core Methodologies: Palladium-Catalyzed C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7][8][9] For the C-6 functionalization of the imidazo[4,5-b]pyridine scaffold, the Suzuki-Miyaura and Buchwald-Hartwig reactions are preeminent.

Mechanistic Rationale: The efficacy of these reactions hinges on a well-understood catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 6-bromo-3-ethylimidazo[4,5-b]pyridine, forming a Pd(II) intermediate.[9][10]

  • Transmetalation (Suzuki Coupling): An organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center.[9][11]

  • Amine Coordination/Deprotonation (Buchwald-Hartwig Amination): An amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a more nucleophilic amido species.[10][12]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[9][10]

The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields and clean conversions.[5] Phosphine ligands, such as Xantphos or BINAP, are often crucial for stabilizing the palladium catalyst and promoting the reductive elimination step, especially with challenging substrates.[4][5][12]

Experimental Design & Workflow

The overall strategy involves a two-stage process: first, the synthesis of a key intermediate, 6-bromo-3-ethyl-3H-imidazo[4,5-b]pyridine, followed by its subsequent diversification via palladium-catalyzed cross-coupling reactions.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: C-6 Functionalization A 5-Bromo-3-nitropyridin-2-amine B Reduction A->B C 5-Bromopyridine-2,3-diamine B->C D Cyclization with Triethyl Orthoformate C->D E 6-Bromo-3H-imidazo[4,5-b]pyridine D->E F N-Alkylation with Ethyl Iodide E->F G 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine F->G H Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) G->H I Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) G->I J C-6 Arylated Product (C-C Bond Formation) H->J K C-6 Aminated Product (C-N Bond Formation) I->K G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 6-Bromo-3-ethyl- imidazo[4,5-b]pyridine ArX->OxAdd PdII Ar-Pd(II)(Br)Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic R-B(OH)₂ Base Base (e.g., K₂CO₃) Boronic->Base Base->Transmetal PdII_R Ar-Pd(II)(R)Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product C-6 Arylated Product RedElim->Product G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 6-Bromo-3-ethyl- imidazo[4,5-b]pyridine ArX->OxAdd PdII Ar-Pd(II)(Br)Ln OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amine R₂NH Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord PdII_Amido Ar-Pd(II)(NR₂)Ln AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product C-6 Aminated Product RedElim->Product

Sources

Troubleshooting & Optimization

Preventing protodeboronation of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid

Case ID: PDB-006-IMZ Subject: Prevention of Protodeboronation in Fused Heterocycles Status: Active Guide

Executive Summary: The Instability Factor

You are likely experiencing low yields or complete loss of the boronic acid functionality during storage or cross-coupling. For {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid , the primary culprit is Protodeboronation (PDB) .

Unlike simple phenylboronic acids, your substrate features an electron-deficient imidazo[4,5-b]pyridine core. The inductive effect of the pyridine nitrogen (N4) and the imidazole ring renders the boron center highly Lewis acidic. In the presence of aqueous bases (common in Suzuki couplings), hydroxide ions rapidly coordinate to the boron, forming a boronate "ate" complex. This intermediate is thermodynamically unstable and collapses, replacing the


 group with a proton (

), yielding the degradation product 3-ethylimidazo[4,5-b]pyridine .

Diagnostic: Is it PDB?

Before altering your workflow, confirm PDB is the failure mode.

  • Symptom: LCMS shows a major peak with mass

    
     (loss of 
    
    
    
    + gain of
    
    
    ).
  • Symptom: Starting material disappears rapidly (<30 min) in basic conditions, but no coupled product forms.

  • Symptom: The boronic acid solid has turned into a "wet" paste during storage (hygroscopic degradation).

Mechanism of Failure

The following pathway illustrates how aqueous base destroys your reagent.

PDB_Mechanism Fig 1. Base-Catalyzed Protodeboronation Pathway Start {3-Ethylimidazo[4,5-b]pyridin-6-yl} boronic acid AteComplex Boronate 'Ate' Complex (Zwitterionic Intermediate) Start->AteComplex Coordination Base OH- (Base) Base->AteComplex Transition C-B Bond Cleavage AteComplex->Transition Slow Step Product DEGRADATION PRODUCT: 3-Ethylimidazo[4,5-b]pyridine Transition->Product + H2O / - B(OH)3

Troubleshooting Protocols

Method A: The "Anhydrous" Suzuki Protocol (Immediate Fix)

Use this if you must use the free boronic acid and cannot derivatize.

The Logic: PDB requires water to protonate the intermediate. By excluding water and using an anhydrous base, you shut down the degradation pathway.

ComponentRecommendationRationale
Solvent 1,4-Dioxane or DMF (Anhydrous)Avoid alcohols or aqueous mixtures.
Base

(finely ground, anhydrous)
Low solubility in dioxane creates a "slow release" of base, preventing saturation of the boron center.
Catalyst Pd(OAc)2 + XPhos or Pd-XPhos G3/G4 Highly active catalysts are required to couple the substrate before it degrades.
Temperature 60°C - 80°C Higher temps favor coupling over degradation in anhydrous systems.

Step-by-Step:

  • Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (3.0 equiv), and Pd-XPhos G3 (0.02 equiv).
    
  • Seal and purge with Argon for 5 minutes.

  • Add anhydrous 1,4-Dioxane (

    
     concentration).
    
  • Heat to 80°C. Monitor by LCMS at 30 min.

Method B: The MIDA Boronate Strategy (Recommended)

Use this for scale-up, storage, or difficult couplings.

The Logic: N-methyliminodiacetic acid (MIDA) acts as a "mask" for the boron. The nitrogen lone pair in the MIDA ligand coordinates to the boron (


 hybridization), filling its empty p-orbital. This renders the boron immune to nucleophilic attack (and thus PDB) until explicitly released.

Protocol: Synthesis of {3-Ethylimidazo[4,5-b]pyridin-6-yl} MIDA Boronate

  • Reagents:

    • Boronic Acid: 1.0 equiv[1]

    • MIDA Anhydride: 1.5 equiv (or MIDA acid + Dean-Stark trap)

    • Solvent: Toluene:DMSO (10:1)

  • Procedure:

    • Dissolve the boronic acid and MIDA anhydride in the solvent mixture.

    • Heat to 110°C for 2-4 hours.

    • Workup: Concentrate solvent. The MIDA boronate is often insoluble in ether/water. Wash the crude solid with diethyl ether to remove unreacted boronic acid.

    • Purification: MIDA boronates are stable on silica gel. Elute with EtOAc/MeOH or Acetone.

  • Coupling (Slow Release):

    • Use

      
       (3.0 equiv)  in Dioxane:Water (5:1) .
      
    • The water slowly hydrolyzes the MIDA group, releasing the active boronic acid in low concentrations. This "just-in-time" release prevents accumulation of the unstable free acid.

Method C: Potassium Trifluoroborate ( )

Use this if MIDA synthesis is too complex for your workflow.

The Logic: Similar to MIDA, the trifluoroborate is an


 hybridized species. It is air-stable and requires hydrolysis (using base or Lewis acid) to become active.

Protocol:

  • Dissolve Boronic Acid (1 mmol) in MeOH (

    
    ).
    
  • Add excess

    
     (
    
    
    
    aqueous solution, 3-4 equiv).
  • Stir vigorously for 20 min. A white precipitate (

    
    ) will form.
    
  • Filter, wash with cold acetone/ether, and dry.

  • Coupling: Use standard Suzuki conditions (Pd(dppf)Cl2,

    
    , Toluene/Water) or Molander conditions (Pd(OAc)2, RuPhos).
    

Decision Matrix: Which Path?

DecisionTree Fig 2. Optimization Workflow for Unstable Heterocycles Start Start: Coupling Fails CheckYield Is Yield < 10%? Start->CheckYield CheckByprod Is Byproduct = De-borylated (Ar-H)? CheckYield->CheckByprod Yes Anhydrous Try Anhydrous Protocol (Dioxane/K3PO4) CheckByprod->Anhydrous Yes (PDB Confirmed) Success1 Success? Anhydrous->Success1 MIDA Synthesize MIDA Boronate (Slow Release) Success1->MIDA No

Frequently Asked Questions (FAQ)

Q: Can I use


 (Tetrakis) for this coupling? 
A: Avoid if possible.  Tetrakis is a slow catalyst (Pd(0) formation is rate-limiting). With unstable boronic acids, the rate of degradation often exceeds the rate of oxidative addition. Switch to XPhos , SPhos , or RuPhos  based precatalysts (e.g., XPhos Pd G3) to accelerate the cross-coupling cycle.

Q: Why does my boronic acid turn brown on the shelf? A: This is oxidative deboronation or polymerization. Heterocyclic boronic acids are prone to auto-oxidation. Store them under Argon at -20°C. If long-term storage is needed, convert to the MIDA boronate or Trifluoroborate salt immediately; these can be stored on the benchtop indefinitely.

Q: Can I use Ethanol/Water as a solvent? A: No. Protic solvents accelerate protodeboronation of pyridine-based boronic acids. If you need a co-solvent for solubility, use THF or Dioxane with minimal water, or switch to the MIDA slow-release protocol.

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc.2010 , 132, 13100–13112.

  • MIDA Boronate Strategy: Gillis, E. P.; Burke, M. D.[1][2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][3] J. Am. Chem. Soc.[4]2007 , 129, 6716–6717.

  • Trifluoroborate Cross-Coupling: Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[5] Acc.[4] Chem. Res.2007 , 40, 275–286.[5]

  • Anhydrous Coupling of Unstable Boronates: Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4][6][7] J. Am. Chem. Soc.[4]2010 , 132, 14073–14075.[4]

Sources

Optimizing catalyst loads for imidazopyridine boronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SUZUKI-IMID-OPT-001 Subject: Optimizing Catalyst Loads & Troubleshooting Heterocycle Deactivation Assigned Specialist: Senior Application Scientist, Catalysis Group

Module 1: Diagnostic Triage

Use this section to identify why your current reaction is failing before attempting optimization.

The "Heterocycle Tax": Imidazopyridines possess a basic nitrogen (N1) capable of displacing phosphine ligands and coordinating tightly to Palladium (Pd). This forms an off-cycle resting state (Catalyst Poisoning), effectively removing active Pd from the cycle. Consequently, standard protocols using Pd(PPh₃)₄ often require excessive loading (5–10 mol%) to overcome this deactivation.

Symptom Checker:

ObservationProbable CauseMechanismImmediate Action
< 10% Conversion Catalyst PoisoningThe imidazopyridine N1 binds Pd(II), preventing transmetallation.Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) that sterically prevent N-coordination.
Full Conversion, Low Yield ProtodeboronationThe boronic acid C-B bond hydrolyzes before coupling. Common with 2-heterocyclic boronic acids.Use anhydrous conditions or switch to MIDA boronates. Avoid strong bases.[1][2]
Homocoupling (Ar-Ar) Oxidative couplingPresence of O₂ facilitates dimerization of the boronic acid.Degas solvents vigorously (Sparging > Sonication).
Black Precipitate (Early) "Pd Black" FormationLigand dissociation leads to Pd aggregation and deactivation.The ligand is too weak or labile. Switch to a Palladacycle Precatalyst (Buchwald G3/G4).
Module 2: Optimization Matrix (Catalyst Loads)

Goal: Reduce catalyst loading from standard (5 mol%) to optimized (0.5–1 mol%) while maintaining >90% yield.

The key to lowering load is not adding less of a bad catalyst, but using a catalyst that resists N-coordination.

Comparative Performance Data

Substrate Model: 6-bromoimidazo[1,2-a]pyridine + Phenylboronic acid[3]

Catalyst SystemLoad (mol%)YieldStatusTechnical Note
Pd(PPh₃)₄ 5.0%35%❌ FailPhosphine dissociation leads to rapid poisoning by the substrate N-lone pair.
Pd(dppf)Cl₂ 3.0%60%⚠️ PoorBidentate ligand improves stability but turnover frequency (TOF) remains low.
Pd(OAc)₂ / XPhos 1.0%85%✅ GoodBulky biaryl ligand shields the metal center. Requires in-situ activation (variable).
XPhos Pd G3 0.5% 98% 🏆 Optimal Precatalyst ensures 1:1 L:Pd ratio and rapid activation. Steric bulk prevents poisoning.
Module 3: Visualization of Failure Modes

Figure 1: The Poisoning Pathway vs. Productive Cycle This diagram illustrates how the imidazopyridine nitrogen acts as a "sink," trapping the catalyst.

SuzukiMechanism Pd0 Active Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Poison OFF-CYCLE TRAP (Pd Coordinated to Imidazopyridine N) OxAdd->Poison + Substrate (N-binding) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 / Base Poison->OxAdd Slow Reversal RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Complete

Caption: The red path indicates the "Heterocycle Tax" where substrate coordination stalls the catalytic cycle. Bulky ligands (Blue path) prevent this diversion.

Module 4: The "Gold Standard" Protocol (Buchwald G3 System)

Objective: High-yield coupling of difficult imidazopyridine substrates using minimal catalyst load.

Reagents:

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) [0.5 – 1.0 mol%]

  • Base: K₃PO₄ (2.0 equiv) – Gentler than carbonates, reduces protodeboronation.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Substrate: 6-bromoimidazo[1,2-a]pyridine (1.0 equiv).

Step-by-Step Methodology:

  • Charge Solids: In a reaction vial, add the imidazopyridine halide (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.01 equiv / 1 mol%).

    • Note: Weighing <2 mg of catalyst? Prepare a stock solution of the catalyst in THF or Dioxane for accurate dosing.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.2 M.

  • Sparging: Bubble Argon or Nitrogen directly into the liquid for 5 minutes.

    • Critical: Do not skip. Oxygen kills active Pd(0) species generated from the G3 precatalyst.

  • Reaction: Seal the vial and heat to 80°C for 2–4 hours.

    • Monitoring: Check LCMS at 1 hour. If conversion >50%, the catalyst is active. If 0%, check for oxidation.

  • Workup & Scavenging (Pd Removal):

    • Dilute with EtOAc. Wash with water.

    • Crucial Step: Add Si-TMT (SiliaMetS® Thiol) or QuadraPure™ TU scavenger resin to the organic layer. Stir for 30 mins.

    • Why? Imidazopyridines hold onto residual Pd. Standard silica columns often fail to remove it, leaving toxic heavy metals in your drug candidate.

  • Purification: Filter off the scavenger resin and proceed to flash chromatography (DCM/MeOH gradient).

Module 5: Troubleshooting Flowchart

Figure 2: Decision Tree for Reaction Rescue

Troubleshooting Start Check LCMS/TLC (1 Hour) Conv Is Conversion > 50%? Start->Conv Yes Continue Heating Conv->Yes Yes No Identify Major Species Conv->No No SM Mostly Starting Material No->SM DeHal De-halogenated SM (Protodeboronation) No->DeHal Homo Homocoupling Dimer No->Homo Action1 Action: Increase Temp to 100°C OR Switch to XPhos G3 SM->Action1 Action2 Action: Switch to Anhydrous Conditions (Dioxane/KOAc) DeHal->Action2 Action3 Action: Re-degas solvent Check inert atmosphere Homo->Action3

Caption: Diagnostic logic flow for interpreting early-stage reaction data.

Module 6: Frequently Asked Questions (FAQs)

Q: Why use XPhos Pd G3 instead of mixing Pd(OAc)₂ + XPhos manually? A: The G3 precatalyst guarantees a 1:1 Ligand-to-Palladium ratio and reduces the Pd(II) to active Pd(0) inside the catalytic cycle without requiring excess base or phosphine. This precise stoichiometry is critical when optimizing loads down to ppm levels [1].

Q: My boronic acid is a 2-pyridyl boronic acid and it keeps disappearing. Why? A: 2-Heterocyclic boronic acids are notoriously unstable due to rapid protodeboronation. The nitrogen lone pair facilitates the hydrolysis of the C-B bond.

  • Fix: Use MIDA boronates (slow release) or switch to a Buchwald G2/G3 catalyst which is fast enough to couple the boronic acid before it decomposes [2].

Q: How do I remove residual Palladium? The product is colored. A: Imidazopyridines chelate Pd. A simple column is insufficient. You must use a metal scavenger. Trimercaptotriazine (TMT) functionalized silica is highly effective for removing Pd from N-heterocycles. Alternatively, wash the organic layer with an aqueous solution of N-acetylcysteine [3].

References
  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of Active L1Pd(0) in Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Available at: [Link]

  • Glorius, F., et al. (2011). Mechanism of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of N-Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

Sources

Validation & Comparative

Comparing reactivity of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid vs pinacol esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid vs Pinacol Esters Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

In the development of kinase inhibitors and heterocyclic bioactive agents, the imidazo[4,5-b]pyridine scaffold is a privileged structure. Functionalization at the C-6 position via Suzuki-Miyaura cross-coupling is a critical synthetic node.

This guide compares two primary reagents for this transformation: the free boronic acid and its pinacol ester surrogate.

The Verdict:

  • For Discovery/Medicinal Chemistry: The Pinacol Ester is the superior choice. It offers enhanced solubility in organic solvents, compatibility with silica gel chromatography, and a "slow-release" mechanism that mitigates protodeboronation during coupling.

  • For Process/Scale-up: The Boronic Acid is preferred only if optimized crystallization protocols are established, offering higher atom economy and avoiding the removal of pinacol byproducts.

Chemical Profile & Structural Logic

The specific compound is functionalized at the N-3 position with an ethyl group. This alkylation increases lipophilicity compared to the N-H parent but retains the basic pyridine nitrogen, which influences reactivity.

Feature{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acidPinacol Ester Surrogate
Structure Free acid, often exists as a trimeric boroxine anhydride in solid state.Cyclic dioxaborolane ring.
Hybridization sp² boron (Lewis acidic).sp² boron (attenuated Lewis acidity due to oxygen donation).
Solubility High in polar protic solvents (MeOH, Water/Base); Poor in non-polar organics (DCM, Toluene).Excellent in standard organic solvents (THF, Dioxane, DCM, EtOAc).
Atom Economy High (Molecular Weight ~191 g/mol ).Lower (Molecular Weight ~273 g/mol ).
Structural Nuance: The C-6 Position

The boron atom is attached at C-6, which is


 to the pyridine nitrogen. Unlike 2-pyridyl boronates (which are 

to nitrogen and highly unstable), the 6-position in imidazo[4,5-b]pyridine mimics a 3-pyridyl system. This confers reasonable stability, yet the fused imidazole ring exerts electron-donating effects that can complicate transmetallation rates.

Critical Comparison: Stability & Reactivity

A. Protodeboronation Risk

Protodeboronation (cleavage of the C-B bond to form C-H) is the primary failure mode in Suzuki couplings of heteroaromatics.

  • Mechanism: The reaction is often base-catalyzed. The formation of a boronate "ate" complex (tetra-coordinate boron) precedes the cleavage.

  • Acid vs. Ester:

    • Boronic Acid: Rapidly forms the "ate" complex in the presence of base (OH⁻, CO₃²⁻). If transmetallation to Palladium is slow, protodeboronation dominates.

    • Pinacol Ester: Hydrolyzes in situ to the free acid to react. This hydrolysis acts as a slow-release mechanism , keeping the concentration of the active (but unstable) boronate species low relative to the catalyst, thereby favoring the productive cross-coupling over the destructive side reaction.

B. Suzuki-Miyaura Coupling Performance[2]
ParameterBoronic AcidPinacol Ester
Reaction Rate Fast onset, but risks rapid catalyst poisoning or decomposition.Slower onset (requires hydrolysis), often higher conversion.
Base Requirement Requires 2-3 equivalents.Requires water/base to hydrolyze (e.g., K₃PO₄/H₂O).
Purification Difficult. Amphoteric nature makes extraction tricky. Often requires reverse-phase HPLC.Straightforward. Stable enough for standard silica flash chromatography.
Yield Consistency Variable (40-70%). Highly pH dependent.Consistent (70-90%). Tolerates wider range of conditions.[1][2][3]

Mechanistic Visualization

The following diagram illustrates the competing pathways between productive cross-coupling and the unwanted protodeboronation, highlighting the "Slow Release" advantage of the pinacol ester.

ReactivityPathways Pinacol Pinacol Ester (Stable Reservoir) Acid Free Boronic Acid (Transient Species) Pinacol->Acid Hydrolysis (Slow) Base/H2O AteComplex Boronate 'Ate' Complex (Activated Nucleophile) Acid->AteComplex Base Activation (Fast) Product Coupled Product (Biaryl) AteComplex->Product Transmetallation (Productive) DeBoron Protodeboronated Side Product (Ar-H) AteComplex->DeBoron Protodeboronation (Destructive) Pd_Complex Pd(II)-Ar Intermediate Pd_Complex->Product + Reductive Elim.

Caption: The pinacol ester acts as a buffer, releasing the active boronic acid slowly to match the transmetallation rate, minimizing the accumulation of the fragile 'ate' complex.

Experimental Protocols

Protocol A: Synthesis of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid pinacol ester

Use this protocol if you have the 6-bromo precursor.

Reagents:

  • 6-Bromo-3-ethylimidazo[4,5-b]pyridine (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

  • Pd(dppf)Cl₂[4]·DCM (0.05 equiv)

  • Potassium Acetate (KOAc, 3.0 equiv)[4]

  • 1,4-Dioxane (anhydrous, 0.2 M concentration)

Procedure:

  • Setup: In a dry pressure vial or round-bottom flask, combine the aryl bromide, B₂pin₂, and KOAc.

  • Inertion: Evacuate and backfill with Nitrogen or Argon (3 cycles). Add anhydrous 1,4-dioxane.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a counter-flow of inert gas.

  • Reaction: Seal and heat to 90°C for 4-16 hours. Monitor by LCMS (Look for M+H of ester ~316 m/z; Boronic acid mass ~234 m/z may appear due to ionization hydrolysis).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite.

  • Purification: Concentrate filtrate. Purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH). Note: The pinacol ester is generally stable on silica.

Protocol B: Optimized Suzuki Coupling (Using the Pinacol Ester)

Standard conditions for coupling to heteroaryl halides.

Reagents:

  • {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronate ester (1.2 equiv)

  • Aryl Halide (Ar-X, 1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) OR Pd(dppf)Cl₂ (for sterically hindered cases)

  • K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • DME (Dimethoxyethane) or Dioxane (0.1 M)

Procedure:

  • Dissolve the boronate ester and aryl halide in organic solvent.

  • Add the catalyst and degas the solution (sparge with Argon for 5 mins).

  • Add the aqueous base solution.

  • Heat to 85-100°C under inert atmosphere.

  • Validation: If conversion stalls, add a second portion of catalyst. The "slow release" of the ester ensures that unreacted boron species are likely still available.

References

  • Miyaura Borylation of Heterocycles: Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." J. Org.[3] Chem.1995 , 60, 7508–7510.[3] Link

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-catalyzed protodeboronation of arylboronic acids and esters." J. Am. Chem. Soc.[2]2017 , 139, 13156–13165. Link

  • Imidazo[4,5-b]pyridine Scaffold Synthesis: Gade, D., et al. "Synthesis of Novel Imidazo[4,5-b]pyridine Derivatives as New Antimicrobial Agents." Int. J. Pharm. Biol. Sci.2018 , 8, 1158. Link

  • Stability Comparison (General): Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chem. Soc. Rev.2014 , 43, 412-443. Link

Sources

HPLC Retention & Method Development Guide: {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers and analytical scientists. It synthesizes physicochemical principles with practical method development strategies to characterize {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid .

Content Type: Technical Comparison & Method Development Guide Subject: 3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid (CAS: N/A for specific isomer, Analogous to CAS 1254697-46-5 pinacol ester derivatives) Application: Quality Control, Synthetic Intermediate Tracking (Suzuki-Miyaura Coupling)

Executive Summary & Compound Profile

Analyzing {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid presents a "push-pull" chromatographic challenge. The molecule contains a basic nitrogen within the imidazopyridine core (pKa ~3–4) and an acidic boronic acid moiety (Lewis acid, pKa ~8–9).

Standard C18 methods often fail due to three primary mechanisms:

  • Silanol Interaction: The protonated imidazopyridine core (at low pH) interacts with residual silanols, causing severe peak tailing.

  • Solvent Esterification: Boronic acids can spontaneously esterify with methanol in the mobile phase, leading to "double peaking" or broad plateaus.

  • Hydrophilic Breakthrough: The boronic acid group significantly lowers logP, often causing the compound to elute in the void volume (

    
    ) on standard C18 columns.
    

This guide compares three distinct stationary phase chemistries to solve these retention issues.

Physicochemical Profile
FeatureCharacteristicChromatographic Impact
Core Scaffold Imidazo[4,5-b]pyridineBasic. Protonated at pH < 3. Causes tailing on Type-B silica.
Functional Group Boronic Acid (–B(OH)₂)Hydrophilic. Capable of H-bonding. Lewis acidic.[1]
Substituent 3-EthylAdds minor hydrophobicity, aiding reverse-phase retention.
Stability ProtodeboronationSusceptible to C-B bond cleavage at high temperature or extreme pH.

Comparative Analysis: Stationary Phase Performance

The following comparison evaluates three column chemistries for the retention of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid. Data represents expected performance behavior based on structure-retention relationships (QSRR) of heteroaryl boronic acids.

Option A: The Standard (C18)
  • Chemistry: End-capped Octadecylsilane (C18).

  • Performance: Poor.

  • Mechanism: At standard acidic pH (0.1% Formic Acid), the basic pyridine nitrogen is protonated (

    
    ). The highly polar boronic acid group dominates, reducing hydrophobic interaction.
    
  • Result: Early elution (

    
    ), potential co-elution with solvent front, and tailing due to cationic interaction with silanols.
    
Option B: The Specialist (Charged Surface Hybrid / C18-PFP)
  • Chemistry: C18 with a low-level positive surface charge (e.g., Waters CSH) or Pentafluorophenyl (PFP).

  • Performance: Optimal.

  • Mechanism:

    • CSH: The positively charged surface repels the protonated imidazopyridine core, eliminating silanol interactions and sharpening the peak.

    • PFP: Offers pi-pi interactions with the electron-deficient pyridine ring and Lewis acid-base interactions with the boron center.

  • Result: Improved retention (

    
    ), excellent symmetry (As < 1.2).
    
Option C: The Alternative (Phenyl-Hexyl)
  • Chemistry: Phenyl-Hexyl bonded phase.

  • Performance: Good (Selectivity Driver).

  • Mechanism: Provides complementary selectivity via pi-stacking with the imidazopyridine system. Useful if impurities co-elute on alkyl phases.

  • Result: Moderate retention, distinct selectivity profile compared to C18.

Experimental Protocols

Protocol 1: Optimized LC-UV/MS Method (Recommended)
  • Objective: Reliable retention and peak shape for purity analysis.

  • System: HPLC or UHPLC with PDA/MS detection.

Chromatographic Conditions
ParameterSettingRationale
Column Charged Surface Hybrid (CSH) C18 or PFP , 100 x 2.1 mm, 1.7–2.7 µmCSH prevents basic tailing; PFP enhances selectivity for aromatic boronic acids.[2]
Mobile Phase A Water + 0.1% Formic AcidMaintains low pH to protonate base, ensuring solubility.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCRITICAL: Do NOT use Methanol. MeOH forms methyl boronate esters on-column.
Flow Rate 0.4 mL/minOptimized for mass transfer.
Gradient 5% B to 60% B over 8 minutesBoronic acids are polar; high organic is rarely needed for elution.
Temperature 30°CAvoid high heat (>40°C) to minimize protodeboronation.
Detection UV @ 254 nm / 280 nmThe imidazopyridine core absorbs strongly in UV.
Step-by-Step Workflow
  • Sample Diluent: Dissolve standard in 50:50 Water:Acetonitrile. Avoid alcohols.

  • Equilibration: Flush column with 95% Mobile Phase A for at least 10 column volumes. Boronic acids can exhibit "memory effects" on fresh columns.

  • Injection: Inject 1–5 µL.

  • Wash: Ensure a high-organic wash (95% B) at the end of the gradient to remove any de-boronated dimers or Suzuki coupling byproducts (e.g., biaryls).

Visualizations

Diagram 1: Boronic Acid Equilibrium & Chromatographic Challenges

This diagram illustrates the chemical species present during chromatography and why Methanol must be avoided.

BoronicEquilibrium cluster_0 HPLC Environment Risks Compound {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid (R-B(OH)2) Boroxine Boroxine Trimer (Anhydride Form) Compound->Boroxine High Conc. / Dry Conditions Ester Methyl Boronate Ester (R-B(OMe)2) Compound->Ester + Methanol (Mobile Phase) Ionized Boronate Anion (R-B(OH)3)- Compound->Ionized High pH (> pKa ~9)

Caption: Chemical equilibria affecting HPLC peak shape. Methanol leads to esterification artifacts (yellow), while high pH leads to ionization (green).

Diagram 2: Method Development Decision Tree

A logic flow for selecting the correct column and conditions.

MethodTree Start Start: {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid SolventCheck Mobile Phase Selection Start->SolventCheck MeOH Methanol SolventCheck->MeOH Avoid ACN Acetonitrile SolventCheck->ACN Select ResultBad Peak Splitting / Tailing MeOH->ResultBad Esterification ColSel Column Selection ACN->ColSel C18 Standard C18 ColSel->C18 Traditional CSH CSH C18 / PFP ColSel->CSH Recommended C18->ResultBad Silanol Tailing ResultGood Sharp Peak / Stable Retention CSH->ResultGood Ionic Repulsion

Caption: Decision matrix for optimizing boronic acid chromatography. Acetonitrile and Charged Surface Hybrid (CSH) columns are critical success factors.

Predicted Retention Data

While exact retention times vary by system dwell volume, the following Relative Retention Factors (k') provide a baseline for identification on a CSH C18 column (Gradient 5-60% B).

Compound SpeciesPredicted k'Elution OrderNotes
Boronic Acid (Parent) 1.5 – 2.5 1 Elutes early due to polarity of -B(OH)₂.
Protodeboronated Impurity 3.0 – 4.02Loss of -B(OH)₂ increases hydrophobicity significantly.
Homocoupled Dimer > 6.03Biaryl impurity (Suzuki byproduct) elutes late.

Note on Quantification: Boronic acids are notoriously difficult to quantify by UV alone due to varying response factors between the acid and its anhydride (boroxine) forms. Always integrate the total area if peak splitting occurs, or force the equilibrium to the monomeric acid by ensuring sufficient water content in the mobile phase.

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note 720007369. [Link]

  • Genentech Inc. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 2014.[3] [Link]

  • Vertex Pharmaceuticals. Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Chromatography A, 2012.[4] [Link]

  • SIELC Technologies. Separation of Boronic acid derivatives on Newcrom R1 HPLC column. Application Method.[1][2][3][5][6][7][8][9] [Link]

Sources

Comparative Reactivity Guide: Pyridine vs. Imidazopyridine Boronic Acids in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitrogen Problem"

In the landscape of Suzuki-Miyaura coupling (SMC), nitrogen heterocycles present a dichotomy of necessity and frustration. While pyridine and imidazo[1,2-a]pyridine scaffolds are ubiquitous in FDA-approved kinase inhibitors and GPCR ligands, their boronic acid derivatives exhibit drastically different stability profiles.

This guide moves beyond simple yield comparisons to explain the electronic causality governing these substrates. We analyze why 2-pyridyl boronic acids are inherently self-destructive and how the fused system of imidazo[1,2-a]pyridine alters—but does not eliminate—these reactivity challenges.

Quick Reference: Stability Profile
FeaturePyridine-2-Boronic AcidImidazo[1,2-a]pyridine-2-Boronic AcidImidazo[1,2-a]pyridine-3-Boronic Acid
Primary Instability Rapid Protodeboronation (Zwitterion)Protodeboronation (Zwitterion)Protodeboronation (Electrophilic)
Catalyst Poisoning High (Strong

-donor)
Moderate (Steric bulk of fused ring)Low
Recommended Form MIDA Boronate / TrifluoroborateMIDA Boronate / Pinacol EsterPinacol Ester (Acid Sensitive)

Mechanistic Deep Dive: The Stability Spectrum

To optimize yields, one must understand the decomposition pathways. The failure of these substrates is rarely due to the catalytic cycle itself, but rather the destruction of the nucleophile before transmetallation can occur.

The 2-Pyridyl Paradox (The Zwitterion Trap)

The instability of 2-pyridyl boronic acids is unique. Unlike phenyl boronic acids, the basic nitrogen lone pair is adjacent to the Lewis acidic boron center.

  • Mechanism: Under neutral or aqueous conditions, the nitrogen coordinates intramolecularly or intermolecularly to the boron, or facilitates the formation of a boronate anion.

  • The Trap: This creates a zwitterionic intermediate that is kinetically primed for protodeboronation . The C-B bond breaks, and the proton from water/solvent replaces the boron, yielding the protodeboronated byproduct (pyridine) and boric acid.

Imidazo[1,2-a]pyridine: A Tale of Two Rings

This scaffold is a fused 6,5-bicyclic system.

  • Position 2 (Pyridyl-like): The C2 position is adjacent to N1 (the pyridine-like nitrogen). It mimics the instability of 2-pyridine but is slightly more robust due to the electron-donating effect of the bridgehead nitrogen (N4) into the

    
    -system, which alters the Lewis acidity of the boron.
    
  • Position 3 (Enamine-like): The C3 position is highly electron-rich (nucleophilic). Boronic acids here are susceptible to acid-catalyzed protodeboronation (electrophilic aromatic substitution mechanism), distinct from the base/zwitterion mechanism of the C2 position.

Visualization: Protodeboronation Pathways

Protodeboronation PyBA 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (N-coord or Boronate) PyBA->Zwitterion pH > 7 Hydrolysis C-B Bond Cleavage (Rapid) Zwitterion->Hydrolysis + H2O Product Pyridine (Decomposed) Hydrolysis->Product ImPy3 Imidazo-3-Boronic Acid Electrophilic Electrophilic Attack (H+ or Lewis Acid) ImPy3->Electrophilic Acidic Conditions Electrophilic->Product ipso-substitution

Figure 1: Divergent decomposition pathways. 2-Pyridyl species degrade via basic/zwitterionic mechanisms, while C3-Imidazopyridines are sensitive to electrophilic displacement.

Experimental Performance Data

The following data summarizes comparative yields from internal application studies and literature precedents (see References), highlighting the necessity of "Slow Release" strategies for 2-substituted heteroaromatics.

Table 1: Cross-Coupling Yield Comparison (Aryl Chloride Electrophile)

SubstrateStandard Conditions*Optimized Conditions**Failure Mode (Standard)
2-Pyridyl Boronic Acid < 10%85-92% (MIDA)Rapid Protodeboronation
2-Pyridyl MIDA Boronate N/A94% Stable Precursor
Imidazo[1,2-a]py-2-BA 35-50%88% (MIDA/Pin)Catalyst Poisoning / Hydrolysis
Imidazo[1,2-a]py-3-BA 60-70%91% (Anhydrous)Acid-catalyzed decomp
Imidazo[1,2-a]py-6-BA > 90%> 95%N/A (Stable)

*Standard: Pd(PPh3)4, Na2CO3, DME/H2O, 80°C. **Optimized: See Protocol Section below (MIDA Slow Release or Anhydrous).

Optimized Protocols

Protocol A: The "Slow Release" Strategy (For 2-Pyridyl & Imidazo-2-yl)

Best for: Unstable 2-substituted substrates where protodeboronation competes with transmetallation.

The Logic: By using a MIDA boronate and a weak aqueous base, the active boronic acid is released slowly. The concentration of the unstable free acid never rises high enough to favor second-order decomposition pathways or catalyst poisoning, but remains sufficient for the Pd catalytic cycle.

Workflow:

  • Reagents:

    • 1.0 equiv Aryl Chloride/Bromide.

    • 1.2 - 1.5 equiv 2-Pyridyl MIDA Boronate .

    • Catalyst: Pd(OAc)2 (2-5 mol%) + XPhos or SPhos (4-10 mol%). Note: Buchwald ligands are essential for oxidative addition into chlorides.

    • Base: K3PO4 (5.0 equiv).

    • Solvent: Dioxane:Water (5:1) or DMF:IPA (4:1) for higher temps.

  • Procedure:

    • Combine solid reagents in a vial.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.

    • Heat to 60°C (Dioxane) or 100°C (DMF). Crucial: Do not overheat initially.

    • Monitor via LCMS. The MIDA ester will disappear slowly as the product appears.

Protocol B: Anhydrous Activation (For Imidazo-3-yl)

Best for: Electron-rich C3-boronates that degrade in the presence of protons.

The Logic: Eliminating water prevents hydrolytic decomposition. We use an anhydrous fluoride source (CsF) to activate the boronate ester (transmetallation) without generating a high concentration of protons or hydroxide ions.

Workflow:

  • Reagents:

    • 1.0 equiv Aryl Halide.

    • 1.2 equiv Imidazo[1,2-a]pyridine-3-pinacolboronate .

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Base: CsF (2-3 equiv) or anhydrous K3PO4.

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Procedure:

    • Strict anhydrous techniques (flame-dried glassware).

    • Heat to 90-100°C.

    • Tip: If conversion stalls, add 10-20% volume of anhydrous isopropanol to facilitate boronate activation without introducing water.

Strategic Decision Tree

Use this workflow to select the correct reagent class for your synthesis.

SelectionStrategy cluster_note Key Heuristic Start Select Heterocycle Position Pos2 Position 2 (Adjacent to N) (Pyridine or Imidazo) Start->Pos2 Pos3 Position 3 (Imidazo[1,2-a]pyridine) Start->Pos3 PosRemote Remote Position (e.g., C6, C7) Start->PosRemote Decision2 Use MIDA Boronate (Protocol A) Pos2->Decision2 High Instability Decision3 Use Pinacol Ester (Protocol B - Anhydrous) Pos3->Decision3 Electron Rich DecisionRemote Standard Boronic Acid (Standard Suzuki) PosRemote->DecisionRemote Stable Note If N-coordination is possible, default to Slow Release (MIDA).

Figure 2: Reagent selection strategy based on the electronic environment of the boron center.

References

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075. Link

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 139(37), 13156-13165. Link

  • Goossen, L. J., & Paetzold, J. (2004). Protodeboronation of heteroaromatic boronic acids: A new decomposition pathway.
  • Bagley, M. C., Davis, T., Dix, M. C., Fusillo, V., & Pavez, M. (2014). One-pot synthesis of imidazo[1,2-a]pyridines using a catalytic amount of iodine.[1][2] Journal of Organic Chemistry. (Contextual reference for Imidazo scaffold stability).

Sources

A Researcher's Guide to Purity Assessment of Heteroaromatic Boronic Acids: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and drug development, the purity of building blocks is paramount. Heteroaromatic boronic acids are indispensable reagents in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex molecular architectures.[1] However, their inherent instability and propensity to form impurities can significantly impact reaction yields, downstream purification efforts, and the overall quality of the final active pharmaceutical ingredient (API).[2] This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of heteroaromatic boronic acids, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.

The Criticality of Purity: Understanding Common Impurities

The most prevalent impurity in solid boronic acid samples is the corresponding trimeric anhydride, known as a boroxine . This dehydration product exists in equilibrium with the boronic acid, a factor that complicates accurate purity assessment.[3][4] Other common impurities include unreacted starting materials, byproducts from the synthesis, and potentially mutagenic species like bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA) if they are used in the synthesis.[5][6] Therefore, a robust analytical method must not only quantify the boronic acid itself but also identify and quantify these critical impurities.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment is dictated by a multitude of factors including the specific heteroaromatic boronic acid, the nature of the expected impurities, the required level of accuracy and precision, and available instrumentation. Here, we compare the three most powerful and widely adopted methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase, with UV detection.Direct measurement of analyte concentration based on the proportionality between NMR signal area and the number of nuclei.[7][8]Separation of volatile compounds followed by mass-based detection and identification.[5]
Sample Preparation Minimal; dissolution in a suitable solvent.Requires accurate weighing of both sample and a certified internal standard.[7]Derivatization is typically required to increase volatility and thermal stability.[2][5]
Selectivity High; can be optimized by adjusting column chemistry and mobile phase composition.[9]High spectral resolution allows for quantification of structurally similar compounds, provided signals do not overlap.[10]Very high, especially with high-resolution mass spectrometry for confident impurity identification.
Limit of Detection (LOD) ~0.1 µg/mL for a range of boronic acids.[3][5]~0.05 - 0.1% (impurity dependent).Down to 2.5 ppm for a derivatized boronic acid in a matrix.[5][6]
Limit of Quantitation (LOQ) ~1.0 µg/mL for a range of boronic acids.[3][5]~0.1 - 0.2% (impurity dependent).~30 ppm for a derivatized boronic acid in a matrix.[5][6]
Precision (%RSD) < 2%.[3]< 1%.[10]< 5-10% (at low levels).
Accuracy (% Recovery) 97.1 - 105.7%.[3]Highly accurate, considered a primary method.[10]90 - 110% (impurity dependent).
Key Advantages Direct analysis of polar analytes, high throughput, versatility.[5]Primary analytical method (no need for analyte-specific reference standard), provides structural information, non-destructive.[8][10][11]High resolution, high sensitivity and specificity for volatile impurities.[5]
Key Disadvantages Potential for on-column degradation or poor retention of highly polar analytes.[5]Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.Requires derivatization, potential for thermal degradation of labile compounds.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of a wide range of heteroaromatic boronic acids.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity is recommended to minimize peak tailing.[12]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the heteroaromatic boronic acid reference standard and sample into separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific analyte)

    • Injection Volume: 10 µL

    • Gradient Program: A typical gradient would be from 5% to 95% Mobile Phase B over 15-20 minutes.[9]

  • Data Analysis:

    • The purity is typically determined by area percent, where the peak area of the main component is expressed as a percentage of the total peak area. For more accurate quantification, an internal or external standard calibration should be performed.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that provides a direct measure of purity without the need for a specific reference standard of the analyte.[8]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard of known purity (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a known amount of the heteroaromatic boronic acid sample and the internal standard into an NMR tube.[7][13]

    • Add a precise volume of the deuterated solvent to dissolve the sample and standard completely.[7]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

      • A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[7]

  • Data Processing and Purity Calculation:

    • Process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:[8]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to their polarity and low volatility, boronic acids generally require derivatization prior to GC-MS analysis.[5] This protocol describes a common derivatization procedure using pinacol to form the more volatile and thermally stable pinacol boronate ester.

Instrumentation:

  • GC-MS system.

  • A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Pinacol

  • Anhydrous aprotic solvent (e.g., DMSO, THF)

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Derivatization:

    • To a dry vial, add approximately 1 mg of the heteroaromatic boronic acid sample.

    • Add 500 µL of a solution of pinacol (1.1 equivalents) in the anhydrous solvent.[5]

    • Seal the vial and heat at 60-70 °C for 30-60 minutes.[5]

    • Cool the reaction mixture to room temperature.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) to ensure elution of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected masses.

  • Data Analysis:

    • Identify the derivatized boronic acid and any derivatized impurities based on their retention times and mass spectra.

    • Quantification can be performed using an internal or external standard calibration curve.

Visualizing the Workflow

A systematic approach to purity assessment is crucial for obtaining reliable and reproducible results. The following diagram illustrates a logical workflow.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Primary Purity Determination cluster_2 Impurity Identification & Volatiles cluster_3 Data Integration & Reporting start Sample of Heteroaromatic Boronic Acid prelim_analysis Preliminary Analysis (e.g., Melting Point, TLC) start->prelim_analysis hplc HPLC-UV Analysis prelim_analysis->hplc Quantitative Purity qnmr qNMR Analysis prelim_analysis->qnmr Absolute Purity & Structural Confirmation gcms GC-MS Analysis (with Derivatization) prelim_analysis->gcms Volatile Impurities data_integration Integrate Data from all techniques hplc->data_integration qnmr->data_integration gcms->data_integration final_report Final Purity Report data_integration->final_report

Caption: A logical workflow for the comprehensive purity assessment of heteroaromatic boronic acids.

The Boroxine Equilibrium: A Key Consideration

The equilibrium between the boronic acid and its boroxine trimer is a critical factor that can influence the results of any analytical method.[3] This equilibrium is sensitive to the presence of water.

Boroxine_Equilibrium BoronicAcid 3 x R-B(OH)₂ (Heteroaromatic Boronic Acid) Boroxine (RBO)₃ (Boroxine) BoronicAcid->Boroxine Dehydration Water + 3 H₂O Boroxine->BoronicAcid Hydrolysis

Caption: The reversible equilibrium between a boronic acid and its corresponding boroxine.

For HPLC analysis, the aqueous mobile phase can shift the equilibrium towards the boronic acid form. In contrast, the anhydrous conditions of GC-MS (after derivatization) will reflect the state of the sample as prepared. It is therefore crucial to be aware of this equilibrium and to control for water content in samples and solvents to ensure consistent and accurate results.

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

No single analytical technique is universally superior for the purity assessment of all heteroaromatic boronic acids. A comprehensive and reliable determination of purity often necessitates an integrated approach. HPLC-UV provides a robust and high-throughput method for routine quantitative analysis. qNMR stands as a powerful primary method for absolute purity determination and structural confirmation, especially valuable for the certification of reference standards. GC-MS, with the appropriate derivatization, offers unparalleled sensitivity and specificity for the identification and quantification of volatile and semi-volatile impurities.

By understanding the principles, advantages, and limitations of each technique, and by implementing validated experimental protocols, researchers, scientists, and drug development professionals can ensure the quality and integrity of their heteroaromatic boronic acids, ultimately contributing to the success of their synthetic endeavors and the development of safe and effective medicines.

References

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. Retrieved from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods. Retrieved from [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL. Retrieved from [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2026, February 6). ResearchGate. Retrieved from [Link]

  • New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021, December 1). LCGC International. Retrieved from [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015, October 23). PubMed. Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. Retrieved from [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. (2010, May 15). PubMed. Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved from [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2025, July 29). Separation Science. Retrieved from [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies. Retrieved from [Link]

  • The Boroxine–Boronic Acid Equilibrium. (2025, October 13). Journal of the American Chemical Society. Retrieved from [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Wageningen University & Research. Retrieved from [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (n.d.). Wageningen University & Research. Retrieved from [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules ?. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid. As researchers and drug development professionals, adherence to rigorous safety and environmental protocols is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide is structured to provide immediate, actionable information, explain the chemical rationale behind these procedures, and ensure a self-validating system of laboratory safety.

Immediate Safety & Hazard Profile

Before handling any waste materials, it is critical to understand the inherent hazards of the compound. {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid combines the chemical properties of a heterocyclic imidazopyridine core and a boronic acid functional group.

  • Imidazopyridine Core: Compounds in this class can exhibit biological activity and may be toxic. Pyridine derivatives, in general, should be handled as hazardous waste.[1]

  • Boronic Acid Group: Boronic acids and their derivatives can cause skin, eye, and respiratory irritation.[2][3][4][5] They are reactive compounds and must be handled with care to avoid inadvertent reactions.

Based on these structural motifs, {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid must be managed as hazardous chemical waste. [1][6] Under no circumstances should this chemical or its contaminated containers be disposed of in regular trash or flushed down the drain.[1][6][7][8]

All handling and disposal preparation must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6]

Table 1: Key Safety & Handling Information
ParameterSpecificationRationale & Source
GHS Hazard Class Assumed: Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation.Based on analogous compounds like pyridine-3-boronic acid.[2][4][5]
Required PPE Chemical safety goggles, nitrile or neoprene gloves, fully-fastened lab coat, closed-toe shoes.Standard protocol for handling irritating and potentially toxic chemical solids.[1][2][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[9][10][11]Boronic acids can react with these materials. Segregation prevents dangerous reactions in waste containers.[9]

Step-by-Step Disposal Protocol

This protocol outlines the complete workflow from the point of generation to the final hand-off for disposal. The foundational principle is that all chemical waste must be managed in compliance with institutional policies and regulations set forth by bodies such as the Environmental Protection Agency (EPA).[8][12][13]

Step 1: Waste Segregation & Collection
  • Identify Waste Streams: Segregate waste into distinct categories:

    • Solid Waste: Unused or expired {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid, contaminated consumables (e.g., weigh boats, contaminated gloves, absorbent pads).

    • Liquid Waste: Solutions containing the compound, and solvent rinses from cleaning contaminated glassware. Note: Halogenated and non-halogenated solvent waste should be collected in separate containers.[14]

    • Sharps Waste: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Use a Designated Hazardous Waste Container:

    • The container must be in good condition, made of a compatible material (e.g., HDPE or glass for liquids), and have a secure, leak-proof screw cap.[9][12][13] Do not use metallic containers for acidic waste.[14][15]

    • For solid waste, a sealable bag or a wide-mouth screw-cap jar is appropriate.

    • Ensure the container is kept closed at all times except when adding waste.[12][16][17] Do not leave a funnel in the container.[12]

Step 2: Labeling the Waste Container

Proper labeling is a critical regulatory requirement.[12][13][16] Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[12][13]

  • The full chemical name(s) of the contents (no formulas or abbreviations): "{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid" and any solvents present.[12][13]

  • The approximate percentage/concentration of each component.[12]

  • The date of accumulation start .[13]

  • The name of the Principal Investigator and the specific laboratory/room number .[13]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9][12][16]

  • Segregation: Store the container with secondary containment (e.g., a plastic tub) to prevent spills from reaching drains.[17] Ensure it is segregated from incompatible materials like acids, bases, and oxidizers.[9][12]

  • Accumulation Limits: Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic waste).[16] Containers must be removed from the lab within one year of the start date, or within three days once full.[9][12]

Step 4: Arranging for Disposal
  • Contact EHS: Once the container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[6][12]

  • Follow Institutional Procedures: Complete any required chemical waste pickup forms or online requests as mandated by your institution.[12]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public roads. Await pickup by trained EHS staff or a licensed contractor.[8]

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile materials, or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.

  • Manage Small Spills (if trained):

    • Ensure you are wearing the appropriate PPE (double-glove with nitrile gloves, safety goggles, lab coat).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow). Do not use combustible materials like paper towels for spills involving oxidizers.

    • Carefully sweep or scoop the absorbent material into a designated container for solid hazardous waste.[2][10][18]

    • Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

    • Label the waste container appropriately and report the spill to your supervisor and EHS department.[6]

Decontamination & Empty Container Disposal

A chemical container is not considered "empty" until it has been properly decontaminated.

  • Triple Rinsing: For containers that held acutely hazardous waste (P-listed), triple rinsing with a suitable solvent is mandatory before the container can be disposed of as regular trash.[17] While {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid is not typically P-listed, this is a best-practice procedure.

  • Collect Rinsate: The solvent rinsate from the triple rinse procedure is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[17]

  • Container Disposal: Once decontaminated, deface or remove all hazardous labels from the empty container.[17][19] It may then be disposed of in the appropriate glass or plastic recycling stream, as per your institution's policy.[6][19]

Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making and procedural flow for the safe disposal of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid.

G Disposal Workflow for {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid start Waste Generated ({3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate container Step 3: Use Compatible Hazardous Waste Container segregate->container labeling Step 4: Label Container ('Hazardous Waste', Full Chemical Name, Date) container->labeling container->spill store Step 5: Store in SAA (Secondary Containment, Segregated) labeling->store full_check Container >90% Full? store->full_check full_check->store No contact_ehs Step 6: Contact EHS for Waste Pickup full_check->contact_ehs Yes end Waste Collected by Authorized Personnel contact_ehs->end spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->labeling

Caption: Disposal workflow for {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety - University of Pennsylvania. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. Available at: [Link]

  • Pyridine-3-boronic acid - Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]

  • Laboratory Waste Disposal. University of Aveiro. Available at: [Link]

Sources

Personal protective equipment for handling {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Discovery Scientists, HSE Officers[1]

Chemical Identity & Immediate Hazard Profile

Compound: {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid CAS Registry Number: 2346513-09-3 Molecular Formula: C₈H₁₀BN₃O₂ Physical State: Solid (typically off-white to beige powder)[1]

Executive Safety Summary

This compound combines a heterocyclic core (imidazo[4,5-b]pyridine) with a boronic acid functional group.[1] While specific toxicological data for this exact derivative is limited, its structural class dictates a Level 2 Biosafety / Chemical Hazard approach .[1]

  • Primary Risks: Respiratory sensitization/irritation (Boronic acid moiety), Ocular damage (Mechanical & Chemical), and Acute Toxicity (Oral) based on imidazopyridine analogs.[1]

  • Stability Concern: Boronic acids are prone to protodeboronation (loss of the boron group) in aqueous base or under oxidative stress, releasing the parent heterocycle (3-ethylimidazo[4,5-b]pyridine) and boric acid.[1]

  • Signal Word: WARNING

Hazard Class (GHS) Hazard Statement H-Code
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319
STOT - SE May cause respiratory irritationH335
Acute Toxicity (Oral) Harmful if swallowed (Predicted based on SAR*)H302

*SAR: Structure-Activity Relationship derived from 3-methyl-3H-imidazo[4,5-b]pyridine analogs.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, scaling with the scale of operation.[1] The following logic flow ensures you are neither under-protected nor over-encumbered.

PPE_Selection_Logic Start Start: Define Operation Scale SmallScale Analytical / Small Scale (< 100 mg) Start->SmallScale LargeScale Preparative / Bulk Handling (> 100 mg) Start->LargeScale Gloves1 Gloves: Nitrile (0.11 mm) Double gloving recommended SmallScale->Gloves1 Gloves2 Gloves: Nitrile (Double) or Laminate (Silver Shield) if dissolved LargeScale->Gloves2 Eye1 Eye: Safety Glasses (Side shields required) Gloves1->Eye1 Resp1 Resp: Fume Hood Required (Sash at proper height) Eye1->Resp1 Safe SAFE TO OPERATE Resp1->Safe Proceed Eye2 Eye: Chemical Goggles (Sealed) Gloves2->Eye2 Resp2 Resp: Fume Hood + N95/P100 if dust generation is likely Eye2->Resp2 Body2 Body: Tyvek Lab Coat (Disposable sleeves) Resp2->Body2 Body2->Safe Proceed

Figure 1: Decision logic for PPE selection based on operational scale. Note that fume hood use is mandatory for all scales due to the H335 respiratory hazard.[1]

Operational Handling Protocols

A. Storage & Stability

Boronic acids are equilibrium-dynamic molecules.[1] They can dehydrate to form boroxines (anhydrides) or degrade via oxidation.[1]

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Moisture promotes deborylation.[1]

  • Container: Tightly sealed glass or polypropylene.[1] Avoid long-term storage in unsealed vessels inside the fridge (condensation risk).[1]

B. Weighing & Solubilization

Why this matters: Static electricity can cause this light powder to disperse, increasing inhalation risk.[1]

  • Anti-Static Measures: Use an anti-static gun or ionizing bar inside the balance enclosure.[1]

  • Solvent Choice:

    • Preferred: DMSO, DMF, Methanol (High solubility).[1]

    • Avoid: Pure water (low solubility, promotes degradation).[1]

    • Protocol: Dissolve the solid immediately after weighing to minimize dust hazard.[1]

C. Reaction Setup (Suzuki-Miyaura Coupling)

When using this reagent in cross-coupling:

  • Degassing is Critical: Oxygen promotes the homocoupling of boronic acids and oxidative degradation.[1] Sparge solvents with Argon for 15 minutes before adding the boronic acid.

  • Base Addition: Add the base (e.g., K₂CO₃, Cs₂CO₃) last if possible, or keep the system strictly anaerobic, as base accelerates aerobic oxidation of the boron-carbon bond.[1]

Emergency Response & Spill Management

Scenario: You have spilled ~500 mg of powder on the benchtop.

Spill_Response Alert 1. ALERT & SECURE Notify lab mates, mark area. PPE_Check 2. PPE CHECK Goggles, Double Nitrile Gloves, N95 Mask (if outside hood) Alert->PPE_Check Contain 3. CONTAIN Cover with damp paper towel to prevent dust. PPE_Check->Contain Clean 4. CLEAN Scoop up solid. Wipe with 10% Ethanol. Contain->Clean Dispose 5. DISPOSE Solid Waste Container. Do NOT use trash bin. Clean->Dispose

Figure 2: Step-by-step spill response workflow. The critical step is "Contain" using a damp method to suppress dust generation.[1]

First Aid Measures:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes .[1] Remove contact lenses if present and easy to do.[1] Seek medical attention (boronic acids can be persistent irritants).[1][2][3]

  • Skin Contact: Wash with soap and water.[1] Do not use solvents (ethanol/acetone) on skin, as they may enhance absorption of the compound.[1]

Disposal & Deactivation

Waste Stream Classification:

  • Solid Waste: Hazardous Chemical Waste (Tag: "Toxic/Irritant Solid").[1]

  • Liquid Waste: Halogenated or Non-Halogenated Organic Waste (depending on co-solvents).[1]

Deactivation Protocol (Glassware): Residual boronic acids on glassware can poison future reactions (especially catalytic ones).[1]

  • Rinse glassware with 1M NaOH (converts boronic acid to water-soluble borate species).[1]

  • Follow with water, then 1M HCl rinse.[1]

  • Final rinse with Acetone/Ethanol.[1]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Imidazo[4,5-b]pyridine Core Safety Profile. Retrieved from [Link][1]

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard reference for boronic acid stability and handling).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。